molecular formula C7H12ClFN2O B13312492 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride

Cat. No.: B13312492
M. Wt: 194.63 g/mol
InChI Key: VBEKZPHASBOXMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride typically involves the reaction of piperazine with 2-fluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Scientific Research Applications

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroethyl)piperazine-1-carbonyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often used in pharmaceuticals for their enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C7H12ClFN2O

Molecular Weight

194.63 g/mol

IUPAC Name

4-(2-fluoroethyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClFN2O/c8-7(12)11-5-3-10(2-1-9)4-6-11/h1-6H2

InChI Key

VBEKZPHASBOXMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C(=O)Cl

Origin of Product

United States

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